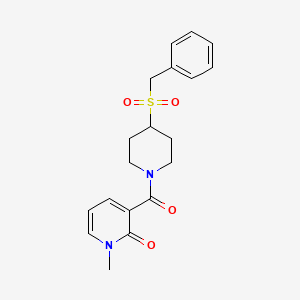![molecular formula C16H17N5O B3000992 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea CAS No. 1788676-44-7](/img/structure/B3000992.png)
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. . The unique structure of this compound makes it a valuable compound for research and development.
作用机制
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that the electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been noted for their significant photophysical properties , suggesting they may interact with light-sensitive biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 17519 , which could influence its bioavailability and pharmacokinetics.
Result of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been noted for their tunable photophysical properties , suggesting they may have applications in fluorescence imaging or other light-based technologies.
Action Environment
The photophysical properties of similar compounds suggest that light exposure could potentially influence their behavior .
准备方法
The synthesis of 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea typically involves the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
化学反应分析
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazolo[1,5-a]pyrimidine core or the phenethylurea moiety .
科学研究应用
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as an antitumor agent and its ability to inhibit specific enzymes . Additionally, its photophysical properties make it useful in the development of fluorescent probes and sensors for various analytical applications .
相似化合物的比较
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar structural features but differ in their specific functional groups and properties . The uniqueness of this compound lies in its combination of the pyrazolo[1,5-a]pyrimidine core with the phenethylurea moiety, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-12-9-15-18-10-14(11-21(15)20-12)19-16(22)17-8-7-13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3,(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHLCZNJKWETAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
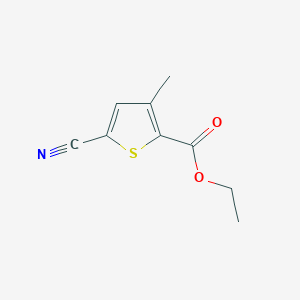
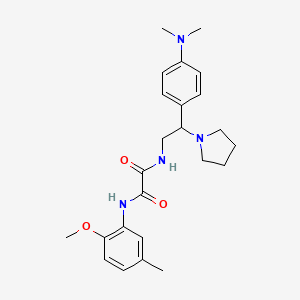
![N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3000914.png)
![N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide](/img/structure/B3000915.png)
![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(piperidin-1-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B3000917.png)
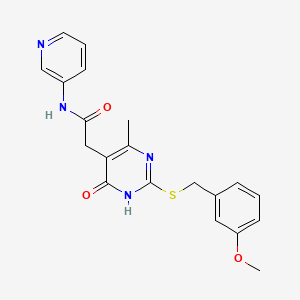
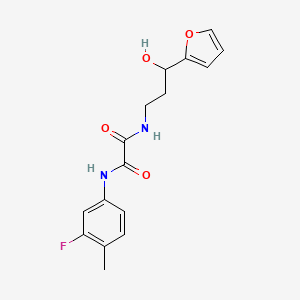
![N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3000921.png)
![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3000922.png)
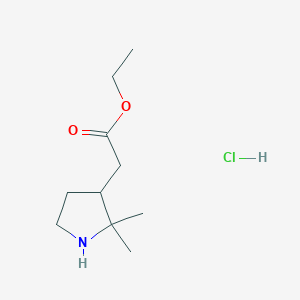
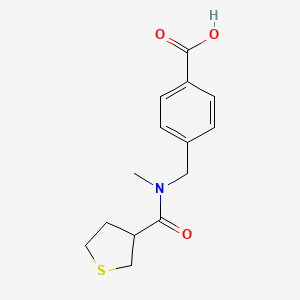
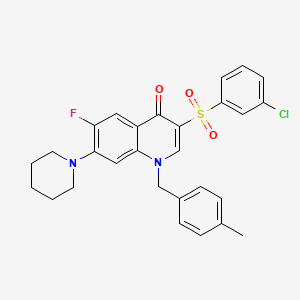
![N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide](/img/structure/B3000926.png)
